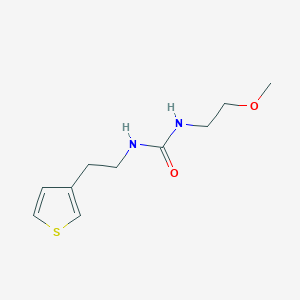
4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Applications De Recherche Scientifique
Synthesis and Structural Modifications for Enhanced Bioavailability
The compound 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, due to its structural complexity, has been the subject of scientific research focused on enhancing its bioavailability and reducing side effects through structural modifications. A notable study by Mano et al. (2004) highlighted the synthesis of a related compound with improved pharmacokinetic and toxicological profiles. This was achieved by modulating the compound's lipophilicity, leading to enhanced metabolic stability, fewer in vivo metabolites, and better bioavailability. The study demonstrates the potential of structural modifications to address challenges in drug development, such as side effects and low systemic exposure (Mano et al., 2004).
Radiotracer Development for Neurological Studies
Another application in scientific research involves the development of radiotracers for studying neurological receptors. Katoch-Rouse and Horti (2003) synthesized N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide as a potential radiotracer for investigating CB1 cannabinoid receptors in the brain using positron emission tomography (PET). This research underscores the compound's utility in neuroimaging studies, providing insights into receptor distribution and function within the brain (Katoch-Rouse & Horti, 2003).
Cytotoxicity and Anticancer Activity
Research into the cytotoxic and anticancer activities of pyrazole-carboxamide derivatives has also been significant. Hassan et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, demonstrating their cytotoxicity against various human cancer cell lines. This study contributes to the understanding of the compound's potential therapeutic applications in cancer treatment, providing a foundation for further investigation into its efficacy and mechanism of action (Hassan et al., 2015).
Herbicidal Applications
The compound's derivatives have also found applications in agriculture, particularly in the development of herbicides. Ohno et al. (2004) synthesized a series of pyrazole-4-carboxamide derivatives with significant herbicidal activity against various weeds, while also demonstrating crop safety. This research highlights the compound's versatility and potential utility in developing more effective and selective agricultural chemicals (Ohno et al., 2004).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxyethyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-26-12-11-22-20(25)19-18(27-14-15-5-3-2-4-6-15)13-24(23-19)17-9-7-16(21)8-10-17/h2-10,13H,11-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJUOGFLPWOFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2839867.png)

![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]prop-2-enamide](/img/structure/B2839870.png)


![4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2839874.png)




![6-Benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2839882.png)
![2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2839885.png)
![(Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile](/img/structure/B2839887.png)